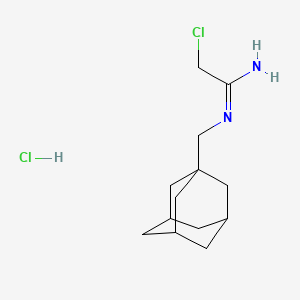
(Z)-N'-(adamantan-1-ylmethyl)-2-chloroacetimidamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(Z)-N’-(adamantan-1-ylmethyl)-2-chloroacetimidamide hydrochloride” is a chemical compound with a complex structure. Let’s break it down:
Chemical Formula: C₁₆H₂₄Cl₂N₂
IUPAC Name: (Z)-N’-(adamantan-1-ylmethyl)-2-chloroacetimidamide hydrochloride
The compound contains an adamantane moiety, which is a cage-like hydrocarbon structure derived from adamantane. The “Z” in the name indicates the stereochemistry of the double bond.
Méthodes De Préparation
Synthetic Routes
Several synthetic routes exist for the preparation of this compound. Here are a couple of common methods:
-
Adamantane Derivatization
- Start with commercially available adamantane or its derivatives.
- Introduce the chloroacetimidoyl group via reaction with chloroacetyl chloride or chloroacetimidoyl chloride.
- Isolate the intermediate and convert it to the hydrochloride salt.
-
Hydrochlorination of Imine
- Begin with an imine (formed by reacting an amine with chloroacetyl chloride).
- Hydrochlorinate the imine using HCl gas or a hydrochloric acid solution.
- The resulting compound is the hydrochloride salt.
Industrial Production
The industrial-scale production of this compound typically involves optimized synthetic routes, purification steps, and quality control measures.
Analyse Des Réactions Chimiques
Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can yield reduced derivatives.
Substitution: Substitution reactions may occur at the chloroacetimidoyl group or other functional groups.
Common Reagents and Conditions
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Various nucleophiles (e.g., amines, thiols) can replace the chloroacetimidoyl group.
Applications De Recherche Scientifique
This compound finds applications in various fields:
Medicine: Investigated for potential antiviral, antibacterial, or antitumor properties.
Chemistry: Used as a building block in organic synthesis.
Industry: Employed in the production of specialty chemicals.
Mécanisme D'action
The exact mechanism of action remains an active area of research. it likely involves interactions with specific molecular targets or pathways, affecting cellular processes.
Comparaison Avec Des Composés Similaires
While there are no direct analogs, compounds with adamantane or imidoyl moieties may share some similarities. Notable related compounds include:
- Adamantane itself
- Other imidoyl derivatives
Propriétés
Numéro CAS |
22545-59-1 |
|---|---|
Formule moléculaire |
C13H22Cl2N2 |
Poids moléculaire |
277.23 g/mol |
Nom IUPAC |
N'-(1-adamantylmethyl)-2-chloroethanimidamide;hydrochloride |
InChI |
InChI=1S/C13H21ClN2.ClH/c14-7-12(15)16-8-13-4-9-1-10(5-13)3-11(2-9)6-13;/h9-11H,1-8H2,(H2,15,16);1H |
Clé InChI |
FHUZLMPCRVNWFE-UHFFFAOYSA-N |
SMILES canonique |
C1C2CC3CC1CC(C2)(C3)CN=C(CCl)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 11-(4-bromobenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9-carboxylate](/img/structure/B12006202.png)
![11-{[2-(diethylamino)ethyl]amino}-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12006207.png)
![1,3,3-Trimethyl-2-phenylbicyclo[2.2.1]heptan-2-ol](/img/structure/B12006208.png)
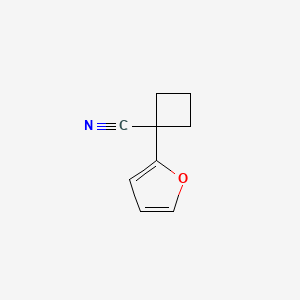


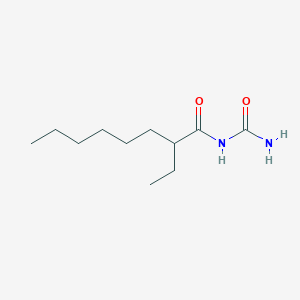
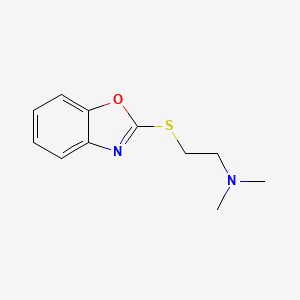
![N'-[(E)-(3-bromophenyl)methylidene]-2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B12006261.png)

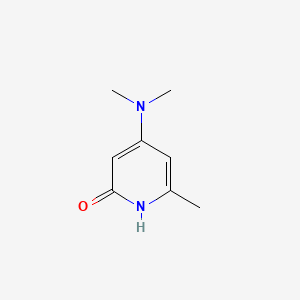
![4-((E)-{[3-mercapto-5-(4-methylphenyl)-4H-1,2,4-triazol-4-yl]imino}methyl)-2-methoxyphenyl acetate](/img/structure/B12006275.png)
![2-(1H-benzimidazol-2-ylsulfanyl)-N'-[(E,2E)-3-(2-nitrophenyl)-2-propenylidene]acetohydrazide](/img/structure/B12006281.png)
![4-fluorobenzaldehyde [7-(2-chlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone](/img/structure/B12006285.png)
